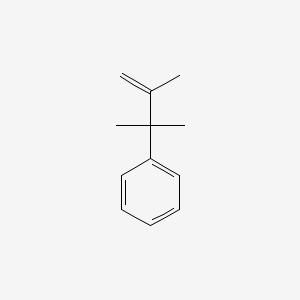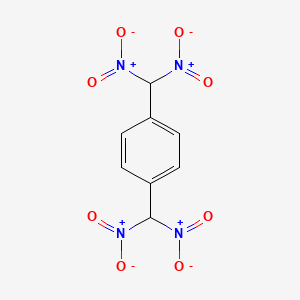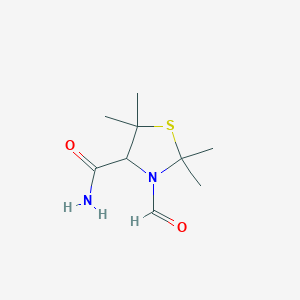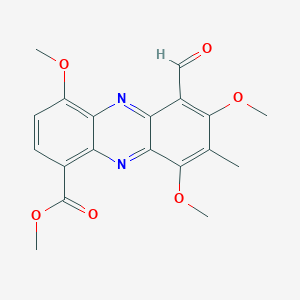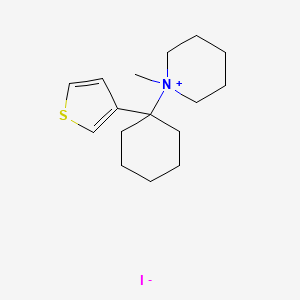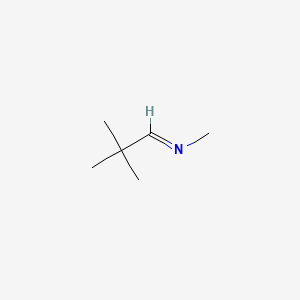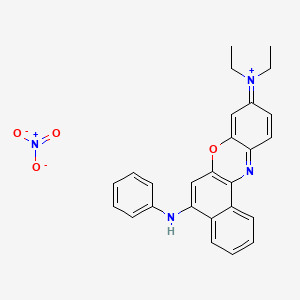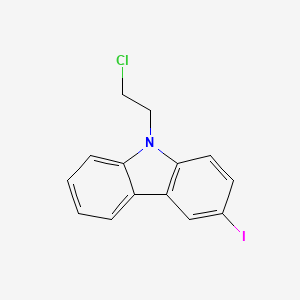
9-(2-Chloroethyl)-3-iodo-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Chloroethyl)-3-iodo-9H-carbazole is a synthetic organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, materials science, and organic electronics. The presence of both chloroethyl and iodo substituents in this compound makes it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloroethyl)-3-iodo-9H-carbazole typically involves the iodination of 9-(2-Chloroethyl)-9H-carbazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the carbazole ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
9-(2-Chloroethyl)-3-iodo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling: Palladium catalysts with bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions include various substituted carbazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.
科学的研究の応用
9-(2-Chloroethyl)-3-iodo-9H-carbazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
作用機序
The mechanism of action of 9-(2-Chloroethyl)-3-iodo-9H-carbazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects. The iodo group can enhance the compound’s ability to undergo oxidative addition reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
9-(2-Chloroethyl)-9H-carbazole: Lacks the iodo substituent, making it less reactive in certain coupling reactions.
3-Iodo-9H-carbazole: Lacks the chloroethyl group, limiting its potential biological activities.
9-Ethyl-3-iodo-9H-carbazole: Similar structure but with an ethyl group instead of chloroethyl, affecting its reactivity and applications.
Uniqueness
9-(2-Chloroethyl)-3-iodo-9H-carbazole is unique due to the presence of both chloroethyl and iodo groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound for developing new materials and pharmaceuticals.
特性
CAS番号 |
21551-77-9 |
|---|---|
分子式 |
C14H11ClIN |
分子量 |
355.60 g/mol |
IUPAC名 |
9-(2-chloroethyl)-3-iodocarbazole |
InChI |
InChI=1S/C14H11ClIN/c15-7-8-17-13-4-2-1-3-11(13)12-9-10(16)5-6-14(12)17/h1-6,9H,7-8H2 |
InChIキー |
RWUDSTCXBDPTGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2CCCl)C=CC(=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol](/img/structure/B14701628.png)
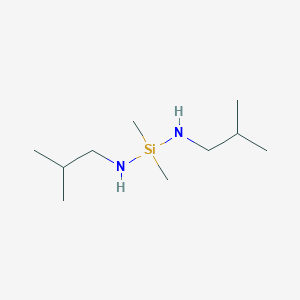
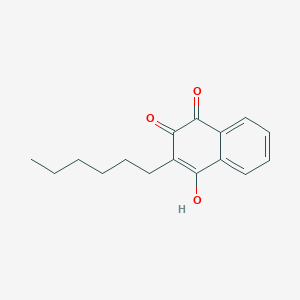
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)

![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)
